N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea
Description
Modular Construction of Cooperative Active Sites
The catalytic efficacy of N-[3,5-bis(trifluoromethyl)phenyl]-N'-cinchonanyl thiourea stems from its spatially segregated yet cooperative active sites. The protonated quinuclidine nitrogen (pK~a* ≈ 10.5) acts as a Brønsted base to deprotonate nucleophiles, while the thiourea moiety (N–H σH ≈ 3300 cm⁻¹) engages electrophiles via hydrogen bonding. This dual activation mechanism was unequivocally demonstrated in the vinylogous Michael reaction between α,β-unsaturated γ-butyrolactam and chalcone, where NMR titration experiments revealed stronger catalyst-substrate binding for the nucleophile (Δδ = 0.85 ppm) compared to the electrophile (Δδ = 0.42 ppm).
Distance Matching Between Functional Groups
Optimal catalytic performance requires precise spatial alignment of the thiourea and amine sites. X-ray crystallographic data of analogous catalysts show an interatomic N(amine)–N(thiourea) distance of 6.2–6.8 Å, compatible with simultaneous engagement of both reaction partners. DFT-optimized transition states for fluorination reactions reveal a critical seven-membered cyclic structure where the C8–C9 bond rotation of the cinchona scaffold positions the thiourea moiety for electrophile activation while the protonated amine stabilizes the enamine intermediate.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h4-6,8,11-14,16-17,25-26H,3,7,9-10,15H2,1-2H3,(H2,37,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYUJTLQXUVPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach where the two key components—the cinchona alkaloid derivative and the 3,5-bis(trifluoromethyl)phenyl isothiocyanate—are prepared or procured separately and then coupled to form the thiourea linkage.
Step 1: Preparation of the Cinchona Alkaloid Derivative
The cinchona alkaloid core, specifically the (8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl moiety, is either isolated from natural sources or synthesized via known alkaloid modification routes. The key functional group for coupling is the amine at the 9-position of the cinchona skeleton.
Step 2: Preparation of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
The 3,5-bis(trifluoromethyl)phenyl amine is converted to the corresponding isothiocyanate, typically by reaction with thiophosgene or equivalent reagents under controlled conditions.
Step 3: Thiourea Formation
The nucleophilic amine of the cinchona alkaloid derivative is reacted with the electrophilic 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form the thiourea linkage.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1 | (8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-amine | The amine is prepared or isolated as the key nucleophile for thiourea formation | Purity of the amine is critical for yield and selectivity |
| 2 | 3,5-Bis(trifluoromethyl)phenyl amine + thiophosgene | Conversion to 3,5-bis(trifluoromethyl)phenyl isothiocyanate | Reaction performed under anhydrous conditions, usually in an inert atmosphere |
| 3 | Amine + isothiocyanate, solvent (e.g., dichloromethane) | Coupling reaction at room temperature or slightly elevated temperature to form thiourea | Reaction monitored by TLC or HPLC; product isolated by crystallization or chromatography |
Reaction Conditions and Optimization
- Solvent: Common solvents include dichloromethane, tetrahydrofuran, or toluene, chosen for solubility and inertness.
- Temperature: Typically ambient to 40 °C; higher temperatures may be used to drive completion but risk side reactions.
- Reaction Time: Ranges from several hours to overnight, depending on scale and purity.
- Purification: The product is purified by recrystallization or column chromatography, often yielding a white to off-white solid.
Research Findings on Preparation
- The bifunctional nature of the compound, combining thiourea and cinchona moieties, requires careful control of stereochemistry during synthesis to preserve the (8alpha,9S) configuration critical for catalytic activity.
- The presence of trifluoromethyl groups enhances the lipophilicity and electronic properties of the phenyl ring, influencing the reactivity of the isothiocyanate intermediate and the stability of the final thiourea.
- Studies indicate that the thiourea formation step proceeds efficiently with high yields when using freshly prepared isothiocyanates and purified amines.
- The compound’s molecular weight is approximately 594.6 g/mol, and its purity directly impacts its catalytic performance in asymmetric reactions.
Comparative Table of Related Compounds and Their Preparation Features
| Compound Name | Structural Features | Preparation Notes | Unique Properties |
|---|---|---|---|
| N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea | Thiourea linked to cinchona alkaloid with trifluoromethyl groups | Multi-step synthesis involving isothiocyanate coupling | Bifunctional catalyst, stereochemically defined |
| N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-Methoxycinchonan-9-yl]thiourea | Similar structure, different stereochemistry | Similar synthetic route with stereochemical control | Different catalytic selectivity |
| N-[3-(trifluoromethyl)phenyl]-N'-[(8alpha)-10-hydroxycinchonine]thiourea | Variation in trifluoromethyl substitution | Modified isothiocyanate precursor synthesis | Altered biological activity |
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Molecular weight | ~594.6 g/mol |
| Key reagents | (8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-amine; 3,5-bis(trifluoromethyl)phenyl isothiocyanate |
| Solvent | Dichloromethane, tetrahydrofuran, or toluene |
| Temperature | Room temperature to 40 °C |
| Reaction time | 4–24 hours |
| Purification method | Recrystallization or chromatography |
| Yield | Typically high (>80%) when optimized |
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the thiourea group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, acids, and oxidizing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted thiourea derivatives, while oxidation reactions could lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is a complex organic compound with significant potential in various scientific and industrial applications. This article explores its applications, particularly in organic synthesis and medicinal chemistry, supported by relevant case studies and data.
Applications in Organic Synthesis
This compound is primarily used as a catalyst in various organic reactions. Its bifunctional nature allows it to facilitate multiple chemical transformations effectively.
Key Reactions Catalyzed
- Conjugate Addition Reactions :
- Asymmetric Synthesis :
-
Catalytic Activity :
- The compound demonstrates catalytic activity in various transformations involving carbon-carbon bond formation, which is crucial for building complex molecular architectures in organic chemistry.
Medicinal Chemistry Applications
The biological activities of this compound are under investigation for potential therapeutic uses.
Case Studies
- Anticancer Activity :
- Neuroprotective Effects :
Summary of Findings
The applications of this compound span across organic synthesis and medicinal chemistry. Its role as a catalyst enhances the efficiency and selectivity of chemical reactions, while its potential biological activities open avenues for therapeutic development.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea primarily involves its role as a bifunctional organocatalyst. The compound can activate substrates through hydrogen bonding and stabilize transition states, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the compound to promote enantioselective reactions .
Comparison with Similar Compounds
Structural Analogues: Thiourea vs. Urea Derivatives
Stereochemical Variants in Cinchona Derivatives
Key Differences :
Cyclobutene-Dione Derivatives
Comparison :
- Cyclobutene-dione derivatives enable different reactivity (e.g., cycloadditions) due to their conjugated system, unlike the thiourea’s hydrogen-bonding catalysis .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is a complex organic compound with significant potential in biological and chemical applications. This article explores its biological activity, synthesis, and potential therapeutic implications.
Compound Overview
- Molecular Formula : C28H30F6N4OS
- Molecular Weight : 596.63 g/mol
- Structural Features : The compound consists of a thiourea group linked to a cinchona alkaloid derivative, which contributes to its unique properties and biological activities .
The biological activity of this compound is primarily attributed to its ability to act as a bifunctional catalyst. This dual functionality enhances its reactivity with various substrates, facilitating chemical transformations that may have therapeutic applications. The compound has shown promise in catalyzing reactions that are crucial for synthesizing biologically active molecules.
Case Studies and Research Findings
- Catalytic Properties : Research indicates that this compound can catalyze several important reactions in organic synthesis. Its efficiency in promoting these reactions suggests potential applications in drug development and synthesis of complex organic molecules.
-
Comparison with Related Compounds : A comparative study highlighted the unique catalytic properties of this compound against structurally similar compounds. For instance:
This comparison emphasizes the compound's distinctive structural features and potential applications in medicinal chemistry.
Compound Name Structural Features Unique Properties N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-Methoxycinchonan-9-yl]thiourea Similar thiourea structure Different stereochemistry affecting catalytic properties N-[3-(trifluoromethyl)phenyl]-N'-[(8alpha)-10-hydroxycinchonine]thiourea Variation in trifluoromethyl substitution May exhibit different biological activities - In Vitro Studies : Preliminary in vitro studies have indicated that the compound may exhibit antimicrobial and anticancer properties. These studies are essential for understanding the therapeutic potential and safety profile of the compound before advancing to clinical trials.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes the formation of the thiourea linkage and the introduction of the trifluoromethyl groups through well-established synthetic pathways .
Q & A
Q. How can synthetic scalability be improved without compromising enantioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
